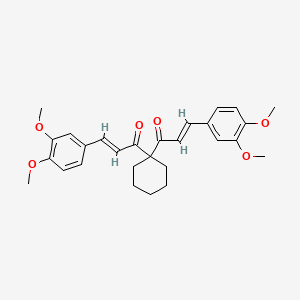![molecular formula C48H69N15O14S2 B612326 [Arg8]Vasopressin TFA CAS No. 129979-57-3](/img/structure/B612326.png)
[Arg8]Vasopressin TFA
概要
説明
科学的研究の応用
Chemistry: Argipressin (acetate) is used as a model peptide in studies of peptide synthesis, folding, and stability . It serves as a reference compound for developing new synthetic methods and optimizing peptide production processes .
Biology: In biological research, argipressin (acetate) is used to study the physiological roles of vasopressin receptors and their signaling pathways . It helps elucidate the mechanisms of water balance, blood pressure regulation, and stress response .
Medicine: Medically, argipressin (acetate) is used to treat conditions such as diabetes insipidus, septic shock, and bleeding disorders . Its vasoconstrictive properties make it valuable in managing hypotension and improving hemodynamic stability .
Industry: In the pharmaceutical industry, argipressin (acetate) is used in the development of new therapeutic agents targeting vasopressin receptors . It also serves as a standard for quality control in peptide manufacturing .
作用機序
アルギプレシン (酢酸塩) は、さまざまな細胞種に存在するバソプレシン受容体 (V1、V2、V3) に結合することによって効果を発揮します . 結合は細胞内シグナル伝達経路を活性化し、次のような結果をもたらします。
V1 受容体: 血管収縮と血圧上昇.
V2 受容体: 腎臓での水の再吸収を促進し、尿量を減少させる.
V3 受容体: 脳下垂体からの副腎皮質刺激ホルモン (ACTH) の放出を促進する.
これらの経路の複合的な効果は、水分のバランス、血圧、ストレス反応の調節に貢献します .
類似の化合物との比較
類似の化合物:
デスモプレシン: 半減期が長く、V2 受容体に選択的に作用する合成アナログで、主に尿崩症と出血性疾患の治療に使用されます.
テルリプレシン: 内臓循環に特異性を持つ別の合成アナログで、食道静脈瘤からの出血と敗血症性ショックの管理に使用されます.
アルギプレシン (酢酸塩) の独自性: アルギプレシン (酢酸塩) は、V1、V2、V3 受容体にバランスの取れた作用をするという点でユニークであり、さまざまな医療用途で汎用性があります . 血管収縮、水の再吸収、ACTH の放出を誘発する能力は、より選択的な作用を持つ他のアナログとは異なります .
生化学分析
Biochemical Properties
[Arg8]Vasopressin TFA plays a crucial role in biochemical reactions by interacting with specific receptors and enzymes. It primarily binds to vasopressin receptors, including V1a, V1b, and V2 receptors. These interactions lead to various physiological responses such as vasoconstriction, water reabsorption, and modulation of central nervous system functions . The binding of this compound to these receptors activates intracellular signaling pathways, including the adenylate cyclase system, which increases cyclic AMP levels .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In renal cells, it promotes water reabsorption by increasing the permeability of the collecting ducts through the translocation of aquaporin-2 to the apical membrane . In vascular smooth muscle cells, it induces vasoconstriction by activating V1a receptors, leading to increased intracellular calcium levels . Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of transcription factors and enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific receptors and subsequent activation of intracellular signaling pathways. Upon binding to V2 receptors in renal cells, it triggers the activation of adenylate cyclase, leading to increased cyclic AMP levels and activation of protein kinase A. This results in the phosphorylation and translocation of aquaporin-2 to the apical membrane, enhancing water reabsorption . In vascular smooth muscle cells, this compound binds to V1a receptors, activating phospholipase C and increasing intracellular calcium levels, which promotes vasoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of the compound is influenced by factors such as temperature and pH. It has been observed that this compound remains stable at -20°C for extended periods . Its degradation can occur at higher temperatures or in the presence of proteolytic enzymes. Long-term exposure to this compound in in vitro studies has shown sustained effects on cellular function, including prolonged water reabsorption and vasoconstriction .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Low doses of the compound have been shown to enhance water reabsorption and improve renal function in animal models of diabetes insipidus . High doses can lead to adverse effects such as hypertension and reduced blood flow to vital organs . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as phosphodiesterases, which regulate cyclic AMP levels, and protein kinases, which mediate phosphorylation events . These interactions influence metabolic flux and the levels of metabolites involved in cellular processes. Additionally, this compound can modulate the activity of enzymes involved in glucose and lipid metabolism, further impacting cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In renal cells, it is transported to the apical membrane through vesicular trafficking mechanisms . In the central nervous system, this compound is distributed to various brain regions, where it acts as a neurotransmitter and modulates neuronal activity . The localization and accumulation of this compound in specific tissues are crucial for its physiological effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. In renal cells, it is primarily localized to the apical membrane of the collecting ducts, where it facilitates water reabsorption . In neuronal cells, this compound is localized to synaptic vesicles and dendrites, where it modulates synaptic transmission and plasticity . The targeting signals and post-translational modifications of this compound play a crucial role in directing it to specific subcellular compartments.
準備方法
合成経路と反応条件: アルギプレシン (酢酸塩) は、ペプチドの製造によく用いられる方法である固相ペプチド合成 (SPPS) によって合成されます。 このプロセスでは、固体の樹脂に固定された成長中のペプチド鎖にアミノ酸が順次添加されます . 合成には、不要な副反応を防ぐための保護基と、ペプチド結合形成を促進する特定の試薬が必要です .
工業生産方法: 工業的な環境では、アルギプレシン (酢酸塩) の生産には、大規模な SPPS に続いて、最終製品の純度を確保するための高速液体クロマトグラフィー (HPLC) などの精製工程が行われます . このプロセスは、医療および研究用途の需要を満たすために効率性とスケーラビリティが最適化されています .
化学反応解析
反応の種類: アルギプレシン (酢酸塩) は、次のようなさまざまな化学反応を受けることができます。
酸化: ペプチド中のジスルフィド結合は酸化されて安定性と活性が影響を受ける可能性があります.
一般的な試薬と条件:
生成される主な生成物:
酸化: 活性が変化したアルギプレシン (酢酸塩) の酸化型.
還元: 遊離チオール基を持つ還元型.
置換: アミノ酸配列が修飾されたアナログペプチド.
科学研究への応用
化学: アルギプレシン (酢酸塩) は、ペプチドの合成、フォールディング、安定性の研究においてモデルペプチドとして使用されています . これは、新しい合成方法の開発とペプチド生産プロセスの最適化のための参照化合物として役立ちます .
生物学: 生物学的研究では、アルギプレシン (酢酸塩) は、バソプレシン受容体とそのシグナル伝達経路の生理的役割を研究するために使用されます . これは、水分のバランス、血圧調節、ストレス反応のメカニズムを解明するのに役立ちます .
医学: 医療では、アルギプレシン (酢酸塩) は、尿崩症、敗血症性ショック、出血性疾患などの治療に使用されます . その血管収縮作用は、低血圧の管理と血行動態の安定性の改善に役立ちます .
工業: 製薬業界では、アルギプレシン (酢酸塩) は、バソプレシン受容体を標的とする新しい治療薬の開発に使用されています . また、ペプチド製造における品質管理の標準としても役立ちます .
化学反応の分析
Types of Reactions: Argipressin (acetate) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds in the peptide can be oxidized, affecting its stability and activity.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents in a buffered solution.
Substitution: Specific amino acid derivatives and coupling reagents in SPPS.
Major Products Formed:
Oxidation: Oxidized forms of argipressin (acetate) with altered activity.
Reduction: Reduced forms with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
類似化合物との比較
Terlipressin: Another synthetic analog with specificity for splanchnic circulation, used in managing variceal bleeding and septic shock.
Uniqueness of Argipressin (acetate): Argipressin (acetate) is unique in its balanced action on V1, V2, and V3 receptors, making it versatile for various medical applications . Its ability to induce vasoconstriction, water reabsorption, and ACTH release distinguishes it from other analogs with more selective actions .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for [Arg8]Vasopressin TFA involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Val-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Pro-OH", "Fmoc-Gly-OH", "Fmoc-Asn(Trt)-OH", "Trifluoroacetic acid (TFA)", "N,N-Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Triisopropylsilane (TIS)", "Hydroxybenzotriazole (HOBt)", "O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)", "N-Methylmorpholine (NMM)", "Piperidine", "Ethanedithiol (EDT)", "Trifluoroacetic acid (TFA) in water" ], "Reaction": [ "1. Fmoc-Arg(Pbf)-OH is coupled to Wang resin using HOBt/HBTU/DIPEA in DMF.", "2. Fmoc group is removed using 20% piperidine in DMF.", "3. Fmoc-Val-OH is coupled to the resin using HOBt/HBTU/DIPEA in DMF.", "4. Fmoc group is removed using 20% piperidine in DMF.", "5. Fmoc-Cys(Trt)-OH is coupled to the resin using HOBt/HBTU/DIPEA in DMF.", "6. Fmoc group is removed using 20% piperidine in DMF.", "7. Fmoc-Tyr(tBu)-OH is coupled to the resin using HOBt/HBTU/DIPEA in DMF.", "8. Fmoc group is removed using 20% piperidine in DMF.", "9. Fmoc-Pro-OH is coupled to the resin using HOBt/HBTU/DIPEA in DMF.", "10. Fmoc group is removed using 20% piperidine in DMF.", "11. Fmoc-Gly-OH is coupled to the resin using HOBt/HBTU/DIPEA in DMF.", "12. Fmoc group is removed using 20% piperidine in DMF.", "13. Fmoc-Asn(Trt)-OH is coupled to the resin using HOBt/HBTU/DIPEA in DMF.", "14. Fmoc group is removed using 20% piperidine in DMF.", "15. The peptide resin is treated with EDT/TIS/DCM to remove the Trt protecting group from Cys.", "16. The peptide resin is treated with TFA/DCM/TIS/H2O to cleave the peptide from the resin and remove all protecting groups.", "17. The crude peptide is purified using preparative HPLC.", "18. The purified peptide is lyophilized to obtain [Arg8]Vasopressin TFA." ] } | |
CAS番号 |
129979-57-3 |
分子式 |
C48H69N15O14S2 |
分子量 |
1144.3 g/mol |
IUPAC名 |
acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 |
InChIキー |
ZHFGXNMADRRGQP-HPILINOVSA-N |
異性体SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
純度 |
98% |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1H-indol-5-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B612249.png)
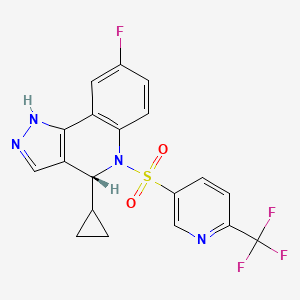
![N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B612251.png)
![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)
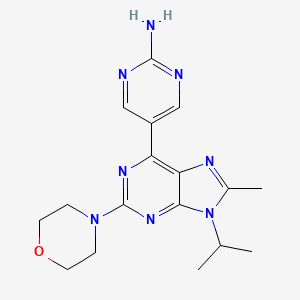
![(7-(6-aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoro-2-methyl-4-(methylsulfonyl)phenyl)methanone](/img/structure/B612257.png)
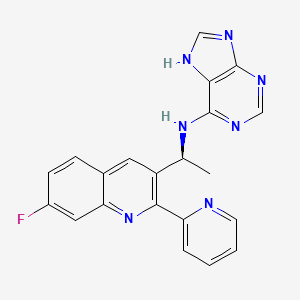
![1-[4-[[2-(1h-Indazol-4-Yl)-4-Morpholin-4-Yl-Thieno[3,2-D]pyrimidin-6-Yl]methyl]piperazin-1-Yl]-6-Methyl-Hept-5-Ene-1,4-Dione](/img/structure/B612259.png)
![5-(2-Amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide](/img/structure/B612260.png)

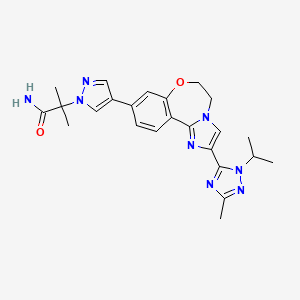

![4-(4-Methyl-2-Methylimino-3h-1,3-Thiazol-5-Yl)-2-[(4-Methyl-3-Morpholin-4-Ylsulfonyl-Phenyl)amino]pyrimidine-5-Carbonitrile](/img/structure/B612266.png)
